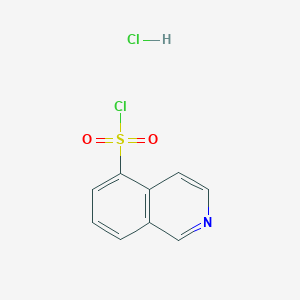

Isochinolin-5-sulfonylchlorid-Hydrochlorid

Übersicht

Beschreibung

Isoquinoline-5-sulfonyl chloride hydrochloride (IQSCl·HCl) is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) and is used in scientific research to study the physiological and biochemical effects of COX-2 inhibition. IQSCl·HCl has been used to study the effects of COX-2 inhibition on inflammation, pain, cancer, and other diseases, and has been found to be an effective tool in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Hemmung von Proteinkinasen

Isochinolin-5-sulfonylchlorid-Hydrochlorid wurde als Hemmer von Säugetier-Proteinkinasen nachgewiesen . Dies erreicht es durch kompetitive Bindung an ATP . Dies macht es zu einem wertvollen Werkzeug in der Untersuchung von Proteinkinasen und ihrer Rolle in zellulären Prozessen.

Proteomikforschung

Diese Verbindung wird auch in der Proteomikforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. This compound kann verwendet werden, um Proteininteraktionen und -dynamik zu untersuchen.

Chemische Synthese

This compound kann in der chemischen Synthese verwendet werden . Seine einzigartige Struktur macht es nützlich bei der Synthese einer Vielzahl anderer Verbindungen.

Arzneimittelforschung

Aufgrund seiner Fähigkeit, Proteinkinasen zu hemmen, könnte this compound möglicherweise in der Arzneimittelforschung eingesetzt werden . Proteinkinasen spielen eine Rolle bei einer Vielzahl von Krankheiten, darunter Krebs, was sie zu einem Ziel für therapeutische Interventionen macht.

Biochemische Forschung

Diese Verbindung kann in der biochemischen Forschung verwendet werden . Seine Wechselwirkungen mit verschiedenen biologischen Molekülen können untersucht werden, um Einblicke in biochemische Prozesse zu gewinnen.

Molekularbiologie

In der Molekularbiologie kann this compound verwendet werden, um die Funktion von Genen und den von ihnen codierten Proteinen zu untersuchen .

Wirkmechanismus

Target of Action

Isoquinoline-5-sulfonyl Chloride Hydrochloride is an Isoquinoline sulfonamide . It primarily targets mammalian protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction.

Mode of Action

Isoquinoline-5-sulfonyl Chloride Hydrochloride acts as an inhibitor of mammalian protein kinases . It achieves this by competitively binding to ATP , the molecule that protein kinases usually interact with to carry out phosphorylation. By binding to ATP’s usual site on the protein kinase, Isoquinoline-5-sulfonyl Chloride Hydrochloride prevents the kinase from interacting with ATP and carrying out its normal function.

Biochemische Analyse

Biochemical Properties

Isoquinoline-5-sulfonyl chloride hydrochloride is known to act as an inhibitor of mammalian protein kinases by competitively binding to ATP . This suggests that it interacts with enzymes such as protein kinases, and the nature of these interactions is competitive .

Cellular Effects

Given its role as a protein kinase inhibitor, it can be inferred that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Isoquinoline-5-sulfonyl chloride hydrochloride involves its competitive binding to ATP, thereby inhibiting the activity of protein kinases . This could lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Given its role as a protein kinase inhibitor, it may interact with enzymes and cofactors in various metabolic pathways .

Eigenschaften

IUPAC Name |

isoquinoline-5-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQNTWHQJJVIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519255 | |

| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105627-79-0 | |

| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-5-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

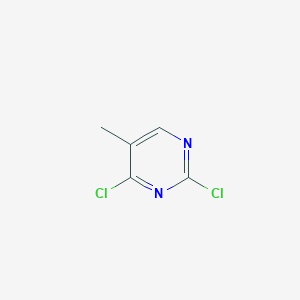

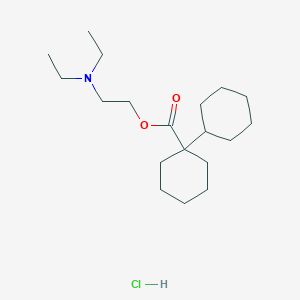

Q1: What is the role of Isoquinoline-5-sulfonyl chloride hydrochloride in Fasudil hydrochloride synthesis?

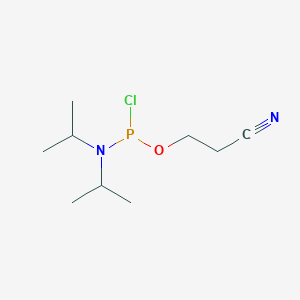

A1: Isoquinoline-5-sulfonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of Fasudil hydrochloride. [, ] Both research papers describe a reaction where it acts as an electrophile, reacting with Homopiperazine to form the final Fasudil hydrochloride molecule. [, ] The reaction involves the nucleophilic attack of the amine group in Homopiperazine on the electrophilic sulfonyl chloride group of Isoquinoline-5-sulfonyl chloride hydrochloride, resulting in the formation of a sulfonamide bond.

Q2: Are there alternative synthesis methods for Fasudil hydrochloride that avoid using Isoquinoline-5-sulfonyl chloride hydrochloride?

A2: The provided research articles specifically focus on utilizing Isoquinoline-5-sulfonyl chloride hydrochloride as a key intermediate. [, ] While alternative synthesis pathways might exist, further research is needed to explore and evaluate their feasibility and efficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13534.png)

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)